Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
CAS No.: 13256-75-2
Cat. No.: VC11088521
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13256-75-2 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-3-pyridin-2-ylurea |
| Standard InChI | InChI=1S/C13H13N3O/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
| Standard InChI Key | COFCQAJEVHDIQN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Urea, N-(4-methylphenyl)-N'-2-pyridinyl- features a urea backbone () bridging a 4-methylphenyl group and a 2-pyridinyl ring. The methyl substituent on the phenyl group enhances the compound’s lipophilicity, while the pyridine moiety introduces hydrogen-bonding capabilities and potential for coordination chemistry. Key physicochemical properties are summarized below:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 13256-75-2 |
| IUPAC Name | 1-(4-methylphenyl)-3-(pyridin-2-yl)urea |
| SMILES Notation | CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 (moderate lipophilicity) |
The compound’s crystalline structure is stabilized by intramolecular hydrogen bonds between the urea carbonyl oxygen and the pyridine nitrogen, as observed in analogous urea derivatives.
Synthesis Methodologies
Traditional Isocyanate-Based Synthesis
The most common route involves the reaction of 4-methylphenyl isocyanate with 2-aminopyridine in anhydrous dichloromethane or tetrahydrofuran under inert conditions:
This method typically achieves yields of 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Challenges include the handling of moisture-sensitive isocyanates and the need for rigorous exclusion of water.
Phosgene-Free Alternatives
Recent advancements emphasize phosgene-free protocols to improve safety and sustainability. One approach, adapted from selenium-catalyzed oxidative carbonylation, employs carbon monoxide and oxygen instead of phosgene derivatives :
Table 1: Comparison of Synthesis Methods
Applications in Scientific Research
Agricultural Chemistry
Urea derivatives are explored as plant growth regulators and fungicides. The pyridine ring’s nitrogen atoms enable metal chelation, potentially disrupting microbial metalloenzymes. Field trials of analogous compounds have shown efficacy against Fusarium species at concentrations of 10–50 ppm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume